molecular formula C7H12N2 B14414698 2-(Dimethylamino)pent-4-enenitrile CAS No. 83699-30-3

2-(Dimethylamino)pent-4-enenitrile

Cat. No.: B14414698
CAS No.: 83699-30-3
M. Wt: 124.18 g/mol
InChI Key: IDXCEXSYFSSLCX-UHFFFAOYSA-N
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Description

2-(Dimethylamino)pent-4-enenitrile is a nitrile derivative featuring a dimethylamino (-N(CH₃)₂) group at the second carbon and a terminal double bond at the fourth position. The dimethylamino group confers basicity and polarizability, influencing solubility and reactivity, particularly in catalytic or polymerization processes .

Properties

CAS No.

83699-30-3

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

2-(dimethylamino)pent-4-enenitrile

InChI

InChI=1S/C7H12N2/c1-4-5-7(6-8)9(2)3/h4,7H,1,5H2,2-3H3

InChI Key

IDXCEXSYFSSLCX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CC=C)C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Halogenated Precursors

A widely reported method involves the nucleophilic substitution of halogenated pent-4-enenitrile derivatives with dimethylamine. This approach leverages the reactivity of α-halo nitriles with amines under basic conditions.

Procedure :

  • Reactants : 2-Chloropent-4-enenitrile and dimethylamine.
  • Conditions :
    • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃).
    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Temperature: 60–80°C for 6–12 hours.
  • Yield : 70–85% after purification via vacuum distillation.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where dimethylamine displaces the chloride ion. Steric hindrance at the α-position is minimized due to the linear geometry of the nitrile group.

Catalytic C–H Activation with Transition Metals

Transition metal-catalyzed C–H activation offers a direct route to introduce the dimethylamino group into nitrile frameworks. This method avoids pre-functionalization of substrates.

Procedure :

  • Catalyst : Ruthenium(II) complexes (e.g., [Ru(p-cymene)Cl₂]₂) or nickel catalysts (Ni(dppf)Cl₂).
  • Reactants : Pent-4-enenitrile and dimethylamine.
  • Conditions :
    • Oxidant: K₂S₂O₈ or Ag₂CO₃.
    • Solvent: Acetonitrile (CH₃CN) at 120°C for 24 hours.
  • Yield : 65–78% with >90% regioselectivity.

Key Data :

Parameter Value Source
Turnover Frequency 12 h⁻¹
Selectivity (para) 95%

Phase-Transfer Catalyzed Alkylation

Quaternary ammonium salts enhance the reactivity of dimethylamine in biphasic systems, enabling efficient alkylation of nitriles.

Procedure :

  • Catalyst : Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride.
  • Reactants : Pent-4-enenitrile and dimethylamine hydrochloride.
  • Conditions :
    • Solvent: Toluene/water (1:1).
    • Temperature: 80–100°C for 4–8 hours.
  • Yield : 80–90% with minimal byproducts.

Advantages :

  • Eliminates azeotropic water removal.
  • Scalable to industrial production.

Reductive Amination of Ketonitriles

Reductive amination converts ketonitriles to target amines using dimethylamine and reducing agents.

Procedure :

  • Reactants : 2-Oxopent-4-enenitrile and dimethylamine.
  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with Pd/C.
  • Conditions :
    • Solvent: Methanol (MeOH) at 25–50°C.
    • pH: Maintained at 6–7 using acetic acid.
  • Yield : 60–75% after column chromatography.

Challenges :

  • Over-reduction of the nitrile group may occur, requiring precise stoichiometric control.

Hydrocyanation of Allylic Amines

This method introduces the nitrile group via hydrocyanation of allylic dimethylamine precursors.

Procedure :

  • Reactants : 2-(Dimethylamino)pent-4-enol and hydrogen cyanide (HCN).
  • Catalyst : Nickel(0) complexes (e.g., Ni(COD)₂).
  • Conditions :
    • Solvent: Dichloromethane (CH₂Cl₂) at −10°C to 0°C.
    • Reaction Time: 2–4 hours.
  • Yield : 50–65% due to competing polymerization.

Safety Note :
HCN handling requires strict inert atmosphere protocols.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency
Nucleophilic Substitution 85 High Moderate
C–H Activation 78 Moderate High
Phase-Transfer Catalysis 90 High Low
Reductive Amination 75 Low Moderate
Hydrocyanation 65 Low High

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)pent-4-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various amines, oxides, and substituted nitriles, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Dimethylamino)pent-4-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pent-4-enenitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The nitrile group can undergo hydrolysis to form amides, which are important in biochemical processes .

Comparison with Similar Compounds

Aryl-Substituted Pent-4-enenitriles

Compounds such as 2-(m-tolyl)pent-4-enenitrile (1c) and 2-(naphthalen-2-yl)pent-4-enenitrile (1i) () share the pent-4-enenitrile backbone but differ in aryl substituents. Key distinctions include:

Compound Yield (%) Molecular Weight Physical State Key Substituent
2-(m-tolyl)pent-4-enenitrile 44 172.1121 Colorless liquid m-Tolyl (C₆H₄CH₃)
2-(4-bromophenyl)pent-4-enenitrile 48 236.0070 Liquid 4-Bromophenyl
2-(naphthalen-2-yl)pent-4-enenitrile 83 208.1124 White solid Naphthalen-2-yl

Key Observations :

  • Aryl substituents (e.g., bromo, naphthyl) increase molecular weight and may enhance crystallinity (e.g., 1i is a solid) .
  • Electron-withdrawing groups (e.g., Br in 1g) slightly reduce yields compared to electron-donating substituents (e.g., tert-butyl in 1e) due to steric or electronic effects .

Thio-Substituted Pent-4-enenitriles

Compounds like 2-((4-methoxyphenyl)thio)pent-4-enenitrile (5f) and 2-((2-methylphenyl)thio)pent-4-enenitrile (5h) () replace the aryl group with a thioether (-S-) linkage:

Compound Yield (%) Molecular Weight Physical State Key Substituent
2-((4-methoxyphenyl)thio)pent-4-enenitrile 92 ~226 (HRMS) Yellow liquid 4-Methoxyphenylthio
2-((2-methylphenyl)thio)pent-4-enenitrile 98 ~208 Colorless liquid 2-Methylphenylthio

Key Observations :

  • Thioether substituents enable higher yields (up to 98%) compared to aryl analogs, likely due to enhanced FeTPPCl-catalyzed reactivity .

Complex Dimethylamino Derivatives

4-(Dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile () shares dimethylamino groups but has a branched structure:

Compound Molecular Weight Key Features
4-(Dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile 259.397 Branched chain, dual dimethylamino groups

Key Observations :

  • Multiple dimethylamino groups enhance basicity and solubility in polar solvents.
  • The branched structure may reduce volatility compared to linear pent-4-enenitriles .

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